molecular formula C12H13NO B11906904 5-Methoxy-2,8-dimethylquinoline

5-Methoxy-2,8-dimethylquinoline

Cat. No.: B11906904
M. Wt: 187.24 g/mol
InChI Key: HSTDUUIQCVOQEB-UHFFFAOYSA-N
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Description

5-Methoxy-2,8-dimethylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methoxy-2,8-dimethylquinoline can be synthesized through several methods. One common approach involves the Skraup synthesis, which is a classical method for producing quinoline derivatives. This method typically involves the reaction of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene .

Another method involves the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone under acidic or basic conditions . Additionally, microwave-assisted synthesis has been employed to produce quinoline derivatives efficiently and with high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,8-dimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines. These products have significant applications in medicinal chemistry and materials science .

Scientific Research Applications

Antitumor Activity

Recent studies indicate that derivatives of 5-methoxy-2,8-dimethylquinoline exhibit significant antitumor properties. For example, a derivative known as 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline has shown promising results against colorectal cancer cells (HCT116 and Caco-2). The compound was found to inhibit cell proliferation and induce apoptosis by modulating the PI3K/AKT/mTOR signaling pathway .

Case Study:
In a comparative study, the IC50 values for 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline were reported at 0.33 µM for HCT116 cells and 0.51 µM for Caco-2 cells. In contrast, the standard chemotherapy drug 5-fluorouracil exhibited minimal inhibitory effects at similar concentrations .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research has demonstrated that quinoline derivatives can exhibit effective antibacterial and antifungal activities against various pathogens. For instance, studies have shown that certain derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

Data Table: Antimicrobial Activity of Quinoline Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

Insecticidal Applications

The insecticidal properties of quinoline derivatives have been explored in the context of vector control for diseases such as malaria and dengue fever. A study synthesized novel quinoline derivatives that displayed significant larvicidal effects against mosquito larvae .

Case Study:
The synthesized compounds showed lethal toxicity ranging from 4.408 µM/mL to 7.958 µM/mL against different life stages of mosquito vectors. This highlights the potential for developing new insecticides based on quinoline chemistry.

Pharmacological Insights

The pharmacological profile of this compound suggests multiple therapeutic avenues beyond oncology. Its ability to modulate various biochemical pathways positions it as a candidate for further exploration in treating inflammatory diseases and metabolic disorders.

Research Findings:
Studies have indicated that quinoline derivatives can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models, suggesting their potential use in treating conditions like arthritis .

Mechanism of Action

The mechanism of action of 5-Methoxy-2,8-dimethylquinoline involves its interaction with various molecular targets. For instance, quinoline derivatives have been shown to inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways . The presence of the methoxy group may enhance the compound’s ability to interact with these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methoxy-2,8-dimethylquinoline include:

Uniqueness

This compound is unique due to the presence of both methoxy and methyl groups, which can enhance its chemical reactivity and biological activity. This combination of functional groups may provide a synergistic effect, making it a valuable compound for various applications .

Biological Activity

5-Methoxy-2,8-dimethylquinoline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of methoxy and methyl groups at specific positions on the quinoline structure influences its biological activity. The molecular formula is C11H13NC_{11}H_{13}N, with a molecular weight of 173.23 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Cytotoxicity : Studies have shown that quinoline derivatives can induce apoptosis in cancer cells. The compound may inhibit key signaling pathways, such as the PI3K/AKT/mTOR pathway, leading to reduced cell proliferation and increased apoptosis in cancer cell lines.
  • Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. They may act by disrupting bacterial cell membranes or interfering with DNA replication processes.

Cytotoxicity Assays

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes findings from different studies regarding the IC50 values (the concentration required to inhibit cell growth by 50%) against selected cell lines:

Cell Line IC50 (µM) Mechanism
HCT116 (Colorectal)0.33Induces apoptosis; inhibits PI3K/AKT/mTOR pathway
Caco-2 (Colorectal)0.51Cell cycle arrest at G2/M phase
HeLa (Cervical)>100Limited efficacy; further studies needed

These results indicate that this compound exhibits significant cytotoxicity against colorectal cancer cells while showing limited effects on cervical cancer cells.

Antimicrobial Activity

In vitro studies have demonstrated that quinoline derivatives possess antimicrobial properties. While specific data for this compound is limited, related compounds have shown effectiveness against various bacterial strains, suggesting potential for further exploration in this area.

Case Studies

  • Colorectal Cancer Treatment : A study published in Cancer Letters evaluated the effects of this compound on HCT116 and Caco-2 cells. The compound was found to significantly reduce cell viability and induce apoptosis through mitochondrial dysfunction and activation of caspase pathways .
  • Antimicrobial Evaluation : A review highlighted the antimicrobial potential of quinoline derivatives, noting that modifications at the 5-position could enhance activity against Gram-positive bacteria. While specific data for this compound were not provided, the trends observed suggest its potential utility as an antimicrobial agent .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

5-methoxy-2,8-dimethylquinoline

InChI

InChI=1S/C12H13NO/c1-8-4-7-11(14-3)10-6-5-9(2)13-12(8)10/h4-7H,1-3H3

InChI Key

HSTDUUIQCVOQEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)OC)C=CC(=N2)C

Origin of Product

United States

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